1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine
Overview
Description
1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine, also known as CMMP, is a chemical compound that has been gaining attention in the scientific community for its potential applications in research.
Mechanism of Action
1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine acts as a competitive antagonist at the D3 dopamine receptor, blocking the binding of dopamine and preventing its activation. This results in a decrease in the activity of the D3 receptor and a reduction in the downstream signaling pathways that are activated by dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine are primarily related to its action as a dopamine receptor antagonist. It has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, and to decrease the activity of dopamine neurons in the brain. It has also been found to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine for lab experiments is its selectivity for the D3 dopamine receptor, which allows for more specific targeting of this receptor in studies of dopamine-related disorders. However, 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine is a relatively new compound and its synthesis is complex, which may limit its availability and use in some research settings.
Future Directions
There are several future directions for research on 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine. One area of interest is the development of more efficient synthesis methods for the compound, which would increase its availability and make it more accessible for research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine and its potential applications in the treatment of dopamine-related disorders. Finally, there is a need for research on the safety and toxicity of 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine, particularly in relation to its potential use as a therapeutic agent.
Scientific Research Applications
1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the role of dopamine receptors in the brain and has been found to be a potent and selective antagonist of the D3 dopamine receptor. This has led to its use in the study of dopamine-related disorders, such as addiction and schizophrenia.
properties
IUPAC Name |
1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-2-ethylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO3S/c1-4-12-7-5-6-8-17(12)21(18,19)15-10-13(16)11(2)9-14(15)20-3/h9-10,12H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOJPNCFNRMLMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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